Clofedanol, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

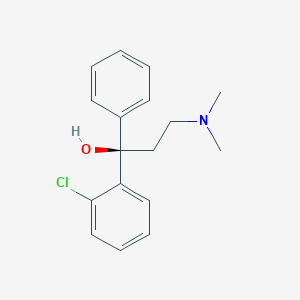

Clofedanol, (R)- is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Clofedanol, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clofedanol, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C17H20ClNO

- Molecular Weight : 289.8 g/mol

- Optical Activity : Racemic mixture, with defined stereocenters .

Clinical Indications

Clofedanol is indicated for:

- Symptomatic relief of dry cough : Particularly effective for coughs associated with colds or bronchial irritation.

- Potential use in pediatric care : Studies have explored its efficacy in treating pediatric pertussis .

Cough Management

Clofedanol is primarily recognized for its role in managing dry coughs. Clinical trials have demonstrated its effectiveness in providing relief from acute cough symptoms, making it a valuable option in both adult and pediatric populations .

Anesthetic and Antihistamine Effects

The compound's local anesthetic properties allow it to alleviate throat discomfort associated with coughing. Additionally, its antihistamine effects may contribute to reducing allergic responses that exacerbate coughing episodes .

Antispasmodic Potential

While not its primary use, Clofedanol's antispasmodic effects may provide therapeutic benefits in conditions characterized by excessive muscle contractions, though further research is needed to establish this application firmly .

Comparative Efficacy Studies

Several studies have compared Clofedanol with other antitussive agents:

- A double-blind clinical trial evaluated the effectiveness of Clofedanol against isoaminile citrate, concluding that Clofedanol provided comparable relief from cough symptoms while exhibiting a favorable safety profile .

- Research published in 2012 highlighted Clofedanol’s role as a therapeutic option for acute cough due to upper respiratory infections in children, emphasizing its utility in pediatric medicine .

Adverse Effects and Safety Profile

The most commonly reported adverse effect associated with Clofedanol is an allergic rash, observed in a small percentage of patients during clinical trials. The recommended dosage is typically 20 mg taken three times daily for adults .

Data Summary Tables

| Study Type | Findings |

|---|---|

| Double-blind trial | Comparable efficacy to isoaminile citrate |

| Pediatric study | Effective for acute cough due to respiratory infections |

Adverse Effects Profile

| Adverse Effect | Incidence | Recommended Dose |

|---|---|---|

| Allergic rash | Rare (1 patient) | 20 mg three times daily |

Propriétés

Numéro CAS |

179764-48-8 |

|---|---|

Formule moléculaire |

C17H20ClNO |

Poids moléculaire |

289.8 g/mol |

Nom IUPAC |

(1R)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m1/s1 |

Clé InChI |

WRCHFMBCVFFYEQ-QGZVFWFLSA-N |

SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

SMILES isomérique |

CN(C)CC[C@@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

SMILES canonique |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.